2-(1H-1,2,4-Triazol-1-YL)propan-1-OL
Overview
Description
“2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” is a compound that has been used in the synthesis of novel 1,2,4-triazole derivatives . These derivatives have shown promising anticancer properties . The compound has a molecular formula of C5H9N3O .
Synthesis Analysis
The synthesis of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The compound has a molecular weight of 127.15 .
Chemical Reactions Analysis
The chemical reactions involving “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” are part of the process of synthesizing novel 1,2,4-triazole derivatives . These reactions have been evaluated for their cytotoxic activities against human cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-1,2,4-Triazol-1-YL)propan-1-OL” include a molecular weight of 127.15 . More detailed information about its physical and chemical properties was not found in the available sources.
Scientific Research Applications
Field: Medicinal Chemistry - Anticancer Research
- Application Summary : 1,2,4-Triazole derivatives, including 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Field: Antimicrobial Research
- Application Summary : Many 1,2,4-triazole-based derivatives have emerged as commercial agents, including therapeutic fungicides Fluconazole and Albaconazole . These compounds have shown significant antimicrobial activity.
Field: Antiviral Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2-9)8-4-6-3-7-8/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCGNFWFMFMJGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672467 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | |
CAS RN |
1158736-02-7 | |
Record name | β-Methyl-1H-1,2,4-triazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158736-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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